molecular formula C10H13NO2 B13300490 2-Cyanospiro[3.4]octane-2-carboxylic acid

2-Cyanospiro[3.4]octane-2-carboxylic acid

Cat. No.: B13300490
M. Wt: 179.22 g/mol
InChI Key: PKMCLSGGDMEUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanospiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by a spirocyclic structure, which includes a cyano group and a carboxylic acid group. The unique spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanospiro[3.4]octane-2-carboxylic acid can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes are optimized for scalability and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The compound is typically produced in large quantities to meet the demands of research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyanospiro[3.4]octane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products can be further utilized in various applications, including the synthesis of complex molecules and materials .

Scientific Research Applications

2-Cyanospiro[3.4]octane-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyanospiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyanospiro[3.4]octane-2-carboxylic acid include other spirocyclic compounds with cyano and carboxylic acid groups, such as:

  • 2-Cyanospiro[3.3]heptane-2-carboxylic acid
  • 2-Cyanospiro[4.4]nonane-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with other molecules, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-cyanospiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C10H13NO2/c11-7-10(8(12)13)5-9(6-10)3-1-2-4-9/h1-6H2,(H,12,13)

InChI Key

PKMCLSGGDMEUMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(C2)(C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.